molecular formula C18H20N2 B3178549 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- CAS No. 634180-49-7

1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-

Cat. No. B3178549
CAS RN: 634180-49-7
M. Wt: 264.4 g/mol
InChI Key: NDHNLLQPMVDMRO-QZTJIDSGSA-N
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Description

“1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)-” is a class of bidentate nitrogen donor ligands in the heterocyclic diimine family . It exhibits the phenomenon of atropisomerism, which is hindered rotation about the C1–C1′ bond .


Synthesis Analysis

An improved synthesis of the 1,1′,2,2′,3,3′,4,4′-octahydro-1,1′-biisoquinoline ring system has been described . The key synthetic pathways available have been briefly discussed .


Molecular Structure Analysis

The structure of “1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)-” is of special interest as steric interactions between nitrogen lone pairs, substituents on the nitrogen and between H8 and H8′ favor a non-planar geometry in both the free ligands and their chelated metal complexes .


Chemical Reactions Analysis

The reactivity of this system has been investigated, including the unusually high basicity of the parent compound and its N,N′-dimethyl derivative . It has been coordinated with two enantiomers of a chiral palladium complex forming optically active binuclear Pd complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)-” include its molecular weight of 264.37 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Mechanism of Action

The mechanism of action of “1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)-” is largely based on its coordination behavior . High chiral recognition between the complexing partners was observed during the complexation .

Safety and Hazards

The safety information for “1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)-” includes hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

Future Directions

The future directions for “1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)-” could involve further exploration of its coordination behavior , as well as its potential applications in the synthesis of optically active complexes .

properties

IUPAC Name

(1R)-1-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHNLLQPMVDMRO-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)[C@H]3C4=CC=CC=C4CCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460596
Record name 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

634180-49-7
Record name 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Reactant of Route 2
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Reactant of Route 3
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Reactant of Route 4
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Reactant of Route 5
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Reactant of Route 6
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-

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